N-(3-chloro-4-methylphenyl)-4-ethoxy-N-(thiophen-2-ylmethyl)benzamide
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Overview
Description
N-(3-Chloro-4-methylphenyl)-4-ethoxy-N-[(thiophen-2-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chlorinated phenyl ring, an ethoxy group, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-4-ethoxy-N-[(thiophen-2-yl)methyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the reaction of 3-chloro-4-methylaniline with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine. This reaction forms the benzamide core.
Introduction of the Thiophene Moiety: The next step involves the introduction of the thiophene moiety through a nucleophilic substitution reaction. This is achieved by reacting the benzamide core with thiophene-2-carbaldehyde in the presence of a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-4-methylphenyl)-4-ethoxy-N-[(thiophen-2-yl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group of the benzamide, converting it to the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-Chloro-4-methylphenyl)-4-ethoxy-N-[(thiophen-2-yl)methyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-4-ethoxy-N-[(thiophen-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are subject to ongoing research, but it is believed that the presence of the chlorinated phenyl ring and thiophene moiety plays a crucial role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares a similar chlorinated phenyl ring but differs in the presence of a thiazole ring instead of a thiophene moiety.
N-(3-Chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide: This compound has a similar benzamide core but includes a nitrobenzamido group.
Uniqueness
N-(3-Chloro-4-methylphenyl)-4-ethoxy-N-[(thiophen-2-yl)methyl]benzamide is unique due to the combination of its structural features, including the ethoxy group and thiophene moiety, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C21H20ClNO2S |
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Molecular Weight |
385.9 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-4-ethoxy-N-(thiophen-2-ylmethyl)benzamide |
InChI |
InChI=1S/C21H20ClNO2S/c1-3-25-18-10-7-16(8-11-18)21(24)23(14-19-5-4-12-26-19)17-9-6-15(2)20(22)13-17/h4-13H,3,14H2,1-2H3 |
InChI Key |
DQPRPEXAYFSAQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N(CC2=CC=CS2)C3=CC(=C(C=C3)C)Cl |
Origin of Product |
United States |
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